6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a benzoxazole core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole core.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
6-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the fluorine atom, oxadiazole ring, and piperidine ring in 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole imparts specific properties that may not be present in similar compounds. These properties could include enhanced biological activity, improved stability, or unique reactivity.
Properties
IUPAC Name |
6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-9-18-19-14(21-9)10-3-2-6-20(8-10)15-17-12-5-4-11(16)7-13(12)22-15/h4-5,7,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNVBQZPXTNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC4=C(O3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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